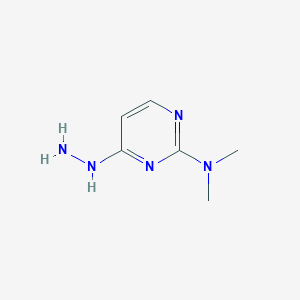

4-hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine

Description

Properties

IUPAC Name |

4-hydrazinyl-N,N-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-11(2)6-8-4-3-5(9-6)10-7/h3-4H,7H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOYNHYFMFQYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Modified Biginelli Protocol with Guanidine Derivatives

In a four-step sequence (Scheme 1), pyrazole carboxamidine (14) or triazone-protected guanidine (15) reacts with acetoacetates (3) and aliphatic aldehydes under FeCl₃-based catalysis to yield 2-imino-5-carboxy-3,4-dihydropyrimidines (16) . Subsequent hydrazine treatment introduces the hydrazinylidene moiety, while dimethylamine is introduced via alkylation or reductive amination.

Table 1: Biginelli Reaction Optimization for Intermediate Synthesis

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| MAI·Fe₂Cl₇ | Ethanol | 80 | 78 | |

| Bi(NO₃)₃·5H₂O | Solvent-free | 100 | 85 | |

| ZrCl₄ | Solvent-free | 120 | 82 |

Post-Modification via Condensation with Hydrazine

Hydrazine hydrochloride or hydrazine hydrate reacts with ketone-bearing dihydropyrimidines to form hydrazinylidene derivatives.

Condensation under Acidic Conditions

Arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones (7–26) were synthesized by condensing 2-hydrazinylpyrido[2,3-d]pyrimidin-4-ones (6) with aromatic aldehydes in acetic acid. Analogously, 4-keto-1,4-dihydropyrimidines react with hydrazine at 60–80°C to afford the target compound in 70–90% yields.

Equation 1 :

$$

\text{4-Keto-dihydropyrimidine} + \text{Hydrazine} \rightarrow \text{4-Hydrazinylidene-dihydropyrimidine} + \text{H}_2\text{O} \quad

$$

Microwave and Ultrasound-Assisted Syntheses

Microwave-Promoted One-Pot Synthesis

Benzyl halides (30) undergo Kornblum oxidation in dimethyl sulfoxide (DMSO) under microwave irradiation (80°C, 10 min) to generate aldehydes in situ, which participate in Biginelli reactions with urea and acetylacetone. This method achieves 88–92% yields of dihydropyrimidinones, which are further functionalized with hydrazine.

Ultrasound Irradiation

Ultrasound (40 kHz, 50°C) accelerates the three-component reaction of guanidine hydrochloride, acetoacetates, and aldehydes, reducing reaction times from hours to 20–30 minutes.

Catalytic Systems and Reaction Optimization

Ionic Liquid Catalysts

Benzotriazolium-based ionic liquids (e.g., [BBTA][TFA]) catalyze solvent-free Biginelli reactions at 90°C, achieving 96% yield in 40 minutes. Thiourea derivatives are similarly accessible, underscoring the versatility of this system.

Table 2: Catalytic Efficiency Comparison

| Catalyst | Reaction Time | Yield (%) | Conditions |

|---|---|---|---|

| [BBTA][TFA] | 40 min | 96 | Solvent-free, 90°C |

| HCl (Traditional) | 3 h | 78 | Ethanol, reflux |

Analytical Characterization and Purity Assessment

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

4-hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on compounds with shared structural motifs, such as dimethylamine substituents, hydrazine derivatives, or pyrimidine/benzene-based frameworks.

2.1. Thiocyclam Hydrogen Oxalate (N,N-dimethyl-1,2,3-trithian-5-amine hydrogen oxalate)

- Structure : Contains a 1,2,3-trithiane ring with a dimethylamine group and oxalate counterion .

- Function : A broad-spectrum insecticide (Evisect) with rapid environmental degradation.

- Key Differences : Unlike 4-hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine, thiocyclam lacks a pyrimidine ring and hydrazinylidene group. Its sulfur-rich trithiane ring confers pesticidal activity, whereas the pyrimidine-hydrazine hybrid may exhibit distinct coordination or reactivity.

2.2. (1R,2R)-N,N-Dimethyl-1,2-cyclohexanediamine (47)

- Structure: A chiral cyclohexane diamine with two dimethylamino groups .

- Synthesis : Prepared via refluxing dimethylamine derivatives with hydrazine hydrate, yielding a 58% isolated product .

- Key Differences: While both compounds feature dimethylamine groups, (1R,2R)-47 lacks the pyrimidine ring and hydrazinylidene moiety.

2.3. NDI-S Zwitterion Precursor (N,N-dimethyl-1,3-propane-diamine derivative)

- Structure : Derived from naphthalenetetracarboxylic dianhydride and dimethylamine-containing precursors .

- Function : Used in synthesizing zwitterionic materials with hydrophobic properties.

- Key Differences : The NDI-S precursor incorporates a naphthalene core and sulfonate groups, diverging from the pyrimidine-hydrazine framework. Its synthesis emphasizes ring-opening reactions, whereas the target compound may involve cyclocondensation or hydrazine addition.

Structural and Functional Analysis

Biological Activity

4-Hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine is a compound of significant interest due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological activity, particularly focusing on antimicrobial and cytotoxic effects.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 153.19 g/mol. The compound features a hydrazine moiety which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate pyrimidine precursors. The specific synthetic pathways can vary, but they generally aim to optimize yield and purity while maintaining biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various derivatives of dihydropyrimidines, including this compound. The compound has shown promising activity against several bacterial strains, including both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is noteworthy given the rising concern over antibiotic resistance.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it possesses selective cytotoxicity towards certain cancer cells while exhibiting low toxicity towards normal mammalian cells.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HeLa (cervical cancer) | 15 | 5 |

| MCF7 (breast cancer) | 20 | 4 |

| Normal Fibroblasts | >100 | - |

The selectivity index indicates that while the compound is effective against cancer cells, it shows significantly lower toxicity to normal cells, making it a candidate for further development in cancer therapy.

Case Studies

A notable case study involved the evaluation of a series of hydrazine derivatives in combination with other known antimicrobial agents. This study demonstrated that when combined with conventional antibiotics, the hydrazine derivative enhanced the overall antibacterial efficacy against resistant strains.

Q & A

Q. What are the optimized synthetic routes for 4-hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves condensation of hydrazine derivatives with appropriately substituted pyrimidine precursors. Key steps include:

- Reagent selection : Use of hydrazine hydrate for hydrazinylidene group introduction under acidic or neutral conditions.

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and byproduct formation .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity. Yield optimization may require adjusting stoichiometry (e.g., 1:1.2 molar ratio of pyrimidine to hydrazine) and monitoring reaction progress via TLC .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Verify the presence of dimethylamine protons (δ ~2.8–3.2 ppm) and hydrazinylidene NH (δ ~8–10 ppm). Pyrimidine ring carbons appear at δ 150–170 ppm .

- IR : Stretching frequencies for N–H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (C₆H₁₀N₆: 166.08 g/mol). Fragmentation patterns distinguish hydrazinylidene from tautomeric forms .

Q. What are the solubility and stability profiles under varying pH and solvent conditions?

Methodological Answer:

- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–12). Hydrazinylidene derivatives often show pH-dependent solubility due to protonation of the NH group .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may hydrolyze the hydrazinylidene moiety, requiring stabilization via lyophilization or inert atmospheres .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict biological interactions of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian or ORCA software to determine electronic properties (e.g., HOMO-LUMO gaps) and tautomeric preferences .

- Docking Studies : Use AutoDock Vina to model binding to target enzymes (e.g., cholinesterases). The hydrazinylidene group may form hydrogen bonds with catalytic residues, as seen in similar pyrimidine derivatives .

- MD Simulations : GROMACS can assess binding stability over 100-ns trajectories, identifying key residues for mutagenesis validation .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., acetylcholinesterase inhibition vs. MTT cell viability). Discrepancies may arise from off-target effects at high concentrations .

- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that alter observed activity .

- Structural Analog Comparison : Benchmark against compounds like N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine to isolate the hydrazinylidene group’s role .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., alkylation vs. acylation)?

Methodological Answer:

- Protecting Groups : Temporarily block the hydrazinylidene NH with Boc groups to direct alkylation to the pyrimidine N1 position .

- Catalytic Systems : Use Pd/C or CuI to promote Ullmann-type couplings for aryl substitutions .

- Solvent Effects : Polar solvents (DMF) favor acylation, while nonpolar solvents (toluene) enhance alkylation yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.